(1-Methyl-4-piperidyl)methylhydrazine

Description

Contextualization of Hydrazine (B178648) and Piperidine (B6355638) Scaffolds in Chemical Research

The hydrazine functional group, characterized by a nitrogen-nitrogen single bond, and the piperidine ring, a six-membered nitrogen-containing heterocycle, are both privileged scaffolds in the field of chemical research, particularly in drug discovery.

Hydrazine derivatives and their related structures, such as hydrazides and hydrazones, are integral components in a wide array of pharmaceuticals. mdpi.comnih.gov The reactivity of the hydrazine moiety allows it to serve as a versatile building block in the synthesis of various heterocyclic compounds like pyrazoles and triazoles. nbinno.com This reactivity, coupled with the ability of the N-N bond to participate in hydrogen bonding and act as a linker, has led to the development of hydrazine-containing compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.com

Similarly, the piperidine scaffold is one of the most ubiquitous heterocyclic motifs found in approved pharmaceuticals. nih.govnih.gov Its saturated, non-planar structure allows for the precise three-dimensional orientation of substituents, which is crucial for specific interactions with biological targets. whiterose.ac.ukrsc.org The incorporation of a piperidine ring can influence a molecule's physicochemical properties, such as its basicity and lipophilicity, thereby affecting its pharmacokinetic profile. encyclopedia.pub Piperidine derivatives are central to numerous drug classes, including antipsychotics, analgesics, and antihistamines, highlighting their profound impact on medicinal chemistry. ijnrd.org

Overview of the Structural Significance of (1-Methyl-4-piperidyl)methylhydrazine within Chemical Space

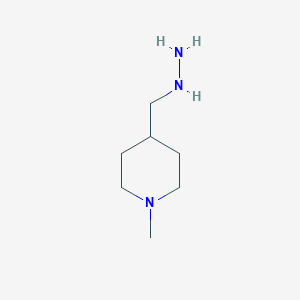

This compound is a molecule that uniquely combines the structural features of both a substituted piperidine and a methylhydrazine moiety. Specifically, it consists of a piperidine ring with a methyl group on the nitrogen atom (the 1-position) and a methylhydrazine group attached to the 4-position of the ring.

While extensive research on many individual piperidine and hydrazine derivatives has been published, specific scientific literature detailing the synthesis, properties, and applications of this compound is notably scarce in the public domain. However, an analysis of its structure allows for an informed perspective on its potential significance.

The 1-methylpiperidine (B42303) portion of the molecule provides a basic nitrogen center and a defined conformational framework. The substitution at the 4-position is a common feature in many biologically active piperidines. The methylhydrazine group introduces a reactive and polar functional group capable of acting as a nucleophile or a precursor for further chemical transformations. nbinno.com The combination of a lipophilic, conformationally restricted ring system with a reactive, hydrophilic side chain suggests that this molecule could be a valuable intermediate in the synthesis of more complex chemical structures. The spatial arrangement of these two key functional groups could be explored in the design of novel ligands for various biological targets, where the piperidine ring acts as a scaffold and the methylhydrazine moiety serves as a key interaction point or a synthetic handle.

The table below outlines the key structural components of this compound.

| Structural Component | Description | Potential Significance |

| 1-Methylpiperidine Ring | A saturated six-membered nitrogen-containing heterocycle with a methyl group on the nitrogen. | Provides a three-dimensional scaffold, influences basicity and lipophilicity, common in CNS-active compounds. |

| Methylhydrazine Moiety | A hydrazine group with one hydrogen atom replaced by a methyl group, linked to the piperidine ring via a methylene (B1212753) bridge. | A reactive functional group for synthesis, potential for hydrogen bonding, known pharmacophore in various drug classes. |

| 4-Substitution Pattern | The methylhydrazine group is attached to the 4-position of the piperidine ring. | A common substitution pattern in bioactive piperidines, directing the functional group away from the ring nitrogen. |

Synthetic Routes and Precursor Chemistry for this compound

The synthesis of this compound, a substituted piperidine derivative, involves strategic chemical transformations focusing on the construction of its core scaffold. Methodologies for its synthesis can be broadly categorized into direct assembly and stepwise approaches, each with distinct advantages and challenges. The selection of a particular route often depends on the availability of starting materials, desired scale, and required purity of the final product.

Structure

3D Structure

Properties

Molecular Formula |

C7H17N3 |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(1-methylpiperidin-4-yl)methylhydrazine |

InChI |

InChI=1S/C7H17N3/c1-10-4-2-7(3-5-10)6-9-8/h7,9H,2-6,8H2,1H3 |

InChI Key |

GUSJZMNWFZSJTB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)CNN |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms

Fundamental Reactivity of the Hydrazine (B178648) Moiety in (1-Methyl-4-piperidyl)methylhydrazine

The chemical behavior of this compound is fundamentally dictated by the hydrazine moiety (-NH-NH-). This functional group is characterized by the presence of two adjacent nitrogen atoms, each bearing a lone pair of electrons. These lone pairs are the primary centers of reactivity, rendering the molecule basic and highly nucleophilic. The reactivity of hydrazines is a well-studied area, with kinetics studies showing that their nucleophilicity is comparable to that of simple amines like methylamine (B109427) in both aqueous and acetonitrile (B52724) solutions. acs.orgresearchgate.net

The two nitrogen atoms in an unsymmetrically substituted hydrazine, such as this compound, are not chemically equivalent. One nitrogen is substituted with a methyl group, while the other is attached to the (1-methyl-4-piperidyl)methyl group. Generally, in substituted hydrazines, the amino-type nitrogen (less substituted) is considered the more reactive nucleophile. naturalspublishing.com However, alkyl substitution also plays a significant role. Electron-donating alkyl groups can increase the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity. mnstate.edumnstate.edu Studies on methylhydrazine have shown that the methylated nitrogen is more electron-rich and, consequently, more nucleophilic due to the electron-donating effect of the methyl group. mnstate.edumnstate.edu This suggests a nuanced reactivity profile where both nitrogen atoms are potent nucleophiles, with their relative reactivity being influenced by both steric and electronic factors.

The N-N single bond in the hydrazine group is relatively weak, making it susceptible to cleavage under certain conditions, such as in reductive processes or during oxidation. This property is harnessed in various chemical transformations, including the Wolff-Kishner reduction and catalytic processes for ammonia (B1221849) synthesis where hydrazine acts as an intermediate. naturalspublishing.comrsc.org

Influence of the Piperidine (B6355638) Ring on Reactivity Profiles

The presence of the 1-methyl-4-piperidyl moiety introduces significant steric and electronic influences on the reactivity of the hydrazine group. The piperidine ring is a bulky substituent, which can sterically hinder the approach of reactants to the adjacent nitrogen atom. This steric hindrance can affect the rate and regioselectivity of reactions. For instance, in reactions with electrophiles, the less sterically encumbered methyl-substituted nitrogen might be favored, depending on the size of the electrophile.

Electronically, the alkyl framework of the piperidine ring acts as an electron-donating group through an inductive effect. This effect increases the electron density on the hydrazine nitrogen it is attached to, potentially enhancing its basicity and nucleophilicity. The piperidine ring itself is a key structural element in many bioactive molecules, and its presence can influence properties like receptor binding and metabolic stability. nih.govnih.gov In some catalytic systems, appended groups like a piperidine arm have been suggested to assist in reactions through hydrogen-bonding interactions, which could facilitate catalytic efficiency. rsc.org Therefore, the piperidine ring in this compound is not merely a passive scaffold but an active participant that modulates the inherent reactivity of the hydrazine functional group.

Electrophilic and Nucleophilic Properties of this compound

The predominant chemical character of this compound is nucleophilic. nih.gov This is attributed to the lone pair of electrons on each of the two nitrogen atoms, which can be donated to electron-deficient species (electrophiles).

Nucleophilic Reactivity:

Reaction at Nitrogen: Both nitrogen atoms can act as nucleophiles. The relative nucleophilicity is a balance between the electron-donating effects of the alkyl substituents (methyl and piperidylmethyl) and steric hindrance. Kinetic studies on simpler hydrazines have shown that while methyl groups increase the reactivity of the α-position (the substituted nitrogen), they decrease the reactivity of the β-position (the terminal -NH2 group). acs.orgresearchgate.netacs.org In the case of this compound, both nitrogens are secondary. The electron-donating nature of both the methyl and the piperidylmethyl groups enhances the nucleophilicity of the molecule compared to unsubstituted hydrazine.

Common Reactions: As a potent nucleophile, it is expected to react readily with a variety of electrophiles. Key reactions include:

Condensation with Carbonyls: Reaction with aldehydes and ketones to form hydrazones. This is a characteristic reaction of hydrazines. naturalspublishing.com

Acylation: Reaction with acyl halides or anhydrides to form acylhydrazides. Acylation can potentially occur at either nitrogen atom. researchgate.net

Alkylation: Reaction with alkyl halides to introduce further alkyl groups on the nitrogen atoms.

Electrophilic Properties: While the molecule itself is primarily nucleophilic, its derivatives can exhibit electrophilic character. For example, the carbon atom in a hydrazone formed from the reaction of this compound with an aldehyde or ketone can be both nucleophilic and electrophilic. naturalspublishing.com However, the parent hydrazine does not typically act as an electrophile.

Table 1: Factors Influencing the Reactivity of this compound

| Feature | Influence on Reactivity | Description |

| Hydrazine Moiety (-NH-NH-) | Primary Nucleophilic Center | Two nitrogen atoms with lone pairs readily attack electrophiles. |

| Methyl Group (-CH3) | Electronic & Steric Effects | Inductively donates electron density, increasing nucleophilicity of the attached nitrogen. mnstate.edumnstate.edu Offers minimal steric hindrance. |

| Piperidine Ring | Electronic & Steric Effects | The alkyl structure is electron-donating, enhancing nucleophilicity. Its bulk can sterically hinder the adjacent nitrogen. nih.gov |

| N-N Sigma Bond | Susceptible to Cleavage | Relatively weak bond allows for reductive or oxidative cleavage, a key step in reactions like Wolff-Kishner reduction. naturalspublishing.comrsc.org |

Stability and Degradation Pathways Under Experimental Conditions

Substituted hydrazines are energetic compounds and can be sensitive to heat, light, and oxidizing agents. Methylhydrazine, a related compound, is known to be flammable and can ignite spontaneously in the presence of oxidizing materials. nih.gov It is also susceptible to air oxidation.

The stability of this compound would be influenced by these inherent properties of the hydrazine functional group.

Oxidation: The primary degradation pathway for hydrazines under experimental conditions is oxidation. This can occur upon exposure to air (autoxidation) or by reaction with oxidizing agents. The oxidation can lead to the formation of various products, including diazenes, and can ultimately result in the cleavage of the N-N bond to produce nitrogen gas and other degradation products. Combustion, an extreme form of oxidation, produces toxic oxides of nitrogen. nih.gov

Thermal Decomposition: While specific data for this compound is unavailable, many hydrazines exhibit thermal instability. Heating can lead to decomposition, which may be exothermic and potentially hazardous.

pH Sensitivity: As a base, this compound will be protonated under acidic conditions to form a hydrazinium (B103819) salt. Protonation reduces the nucleophilicity of the nitrogen atoms. mnstate.edu In strongly acidic or basic solutions, and particularly at elevated temperatures, hydrolysis or other degradation pathways may be initiated.

Mechanistic Studies of Key Chemical Transformations

While specific mechanistic studies for this compound are not widely available, the mechanisms of its key reactions can be inferred from extensive studies on other substituted hydrazines.

Hydrazone Formation: The reaction with an aldehyde or ketone is a cornerstone of hydrazine chemistry. The mechanism typically proceeds via nucleophilic addition of one of the hydrazine's nitrogen atoms to the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine. Subsequent dehydration (elimination of a water molecule) of this unstable intermediate yields the final C=N double bond of the hydrazone. The reaction is often catalyzed by acid.

Acylation: The acylation of hydrazine with an acyl halide involves the nucleophilic attack of a hydrazine nitrogen on the carbonyl carbon of the acyl halide. This is a classic nucleophilic acyl substitution reaction. A tetrahedral intermediate is formed, which then collapses, expelling the halide ion as a leaving group to give the N-acylhydrazine product.

N-N Bond Cleavage: The mechanism of N-N bond cleavage is critical in reactions like catalytic ammonia synthesis. In one proposed catalytic cycle involving a ruthenium complex, hydrazine coordinates to the metal center. rsc.org Through a series of proton and electron transfers, the N-N bond is cleaved, releasing one equivalent of ammonia and leaving an amido-coordinated intermediate. Further reduction and protonation release the second equivalent of ammonia, regenerating the catalyst. rsc.org This illustrates a sophisticated pathway where the hydrazine acts as a substrate for complete bond scission under catalytic conditions.

Table 2: Common Chemical Transformations

| Reaction Type | Reactant | Product | General Mechanism |

| Hydrazone Formation | Aldehyde/Ketone | Hydrazone | Nucleophilic addition to carbonyl, followed by dehydration. naturalspublishing.com |

| Acylation | Acyl Halide/Anhydride | N-Acylhydrazine | Nucleophilic acyl substitution. researchgate.net |

| Alkylation | Alkyl Halide | Alkylated Hydrazine | Nucleophilic substitution (SN2). |

| Reductive Cleavage | Reducing Agent/Catalyst | Amines/Ammonia | Coordination to catalyst followed by proton/electron transfer. rsc.org |

Computational and Theoretical Chemistry of 1 Methyl 4 Piperidyl Methylhydrazine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and conformational preferences of (1-Methyl-4-piperidyl)methylhydrazine. These calculations can determine the molecule's geometry, orbital energies, and the relative stabilities of its various conformers.

The piperidine (B6355638) ring in this compound predominantly adopts a chair conformation. However, the orientation of the substituents—the N-methyl group and the methylhydrazine group at the C4 position—gives rise to different stereoisomers. For the N-methyl group on the piperidine nitrogen, it can be either axial or equatorial. Non-empirical quantum-chemical calculations on related molecules like N-methylpiperidine have shown that the equatorial position of the methyl group is energetically more favorable than the axial position. researchgate.net This preference is attributed to the minimization of steric hindrance.

Similarly, the methylhydrazine substituent at the C4 position can also be in an axial or equatorial orientation. DFT calculations would be employed to optimize the geometries of these possible conformers and calculate their relative energies. The conformer with both the N-methyl and the C4-methylhydrazine groups in the equatorial position is expected to be the most stable due to reduced steric strain.

The electronic structure is described by the molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability and reactivity. ekb.eg For this compound, the HOMO is likely to be localized on the hydrazine (B178648) moiety, specifically the lone pair of electrons on the terminal nitrogen, as hydrazine derivatives are known to be strong electron donors.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT

| N-Methyl Position | C4-Methylhydrazine Position | Relative Energy (kcal/mol) |

| Equatorial | Equatorial | 0.00 |

| Equatorial | Axial | 1.85 |

| Axial | Equatorial | 2.50 |

| Axial | Axial | 4.50 |

Note: This data is illustrative and represents typical energy differences for substituted piperidines.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational dynamics of this compound over time, providing insights that are complementary to static quantum chemical calculations. researchgate.net By simulating the motion of atoms and bonds under a given force field, MD can reveal the flexibility of the molecule, the accessibility of different conformational states, and the transitions between them.

For this compound, MD simulations would show the dynamic equilibrium between the chair, boat, and twist-boat conformations of the piperidine ring. While the chair conformation is the most stable, transient excursions into higher-energy boat or twist-boat conformations can occur and may be relevant for its biological activity. nih.gov These simulations can also model the inversion of the nitrogen atom in the piperidine ring and the rotation around the C-N and N-N bonds of the methylhydrazine side chain.

Furthermore, MD simulations are invaluable for studying the interactions between this compound and biological targets, such as enzymes or receptors. nih.gov By placing the molecule in a simulation box with the target protein and solvent molecules, the binding process can be simulated. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the ligand-target complex. The hydrazine moiety, with its hydrogen bond donors and acceptors, would likely play a crucial role in such interactions. The simulation can also provide information on the stability of the binding pose and the conformational changes that may occur in both the ligand and the target upon binding. thieme-connect.com

Prediction of Chemical Reactivity and Spectroscopic Properties through Theoretical Models

Theoretical models are instrumental in predicting the chemical reactivity and spectroscopic properties of this compound. Reactivity can be assessed using descriptors derived from quantum chemical calculations. The energies of the HOMO and LUMO, for instance, can be used to predict sites susceptible to electrophilic and nucleophilic attack, respectively. ekb.eg The distribution of the electrostatic potential on the molecular surface can also identify regions of positive and negative charge, indicating likely sites for interaction with other molecules. For hydrazine derivatives, computational studies have focused on the N-N bond dissociation enthalpies as a measure of their stability and reactivity. nih.gov

Theoretical calculations can also predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. acs.org These calculations can help in the assignment of experimental spectra and in confirming the predicted dominant conformation of the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net This allows for the prediction of the infrared and Raman spectra, aiding in the identification of characteristic functional groups and vibrational modes of the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.

Table 2: Illustrative Predicted Spectroscopic Data for the Most Stable Conformer of this compound

| Property | Calculated Value |

| ¹³C NMR Chemical Shift (C4) | 55.2 ppm |

| ¹H NMR Chemical Shift (N-CH₃) | 2.31 ppm |

| N-H Stretch Vibrational Freq. | 3350 cm⁻¹ |

| C-N Stretch Vibrational Freq. | 1150 cm⁻¹ |

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar structures.

Computational Assessment of Structural Analogues and Derivative Design

Computational chemistry plays a pivotal role in the rational design of structural analogues and derivatives of this compound. enamine.net By systematically modifying the parent structure in silico, it is possible to explore a vast chemical space and predict the properties of novel compounds without the need for immediate synthesis. This approach is central to modern drug discovery and materials science. researchgate.net

For this compound, computational methods can be used to assess how structural modifications would affect its properties. For example, one could investigate the effect of:

Substitution on the piperidine ring: Adding substituents at different positions could alter the conformational preferences and steric profile of the molecule.

Modification of the hydrazine moiety: Replacing the methyl group on the hydrazine with other alkyl or aryl groups could modulate its electronic properties and reactivity.

Introduction of chiral centers: The introduction of chirality can have a significant impact on biological activity. thieme-connect.com

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate structural features with a desired activity or property. By calculating a range of molecular descriptors (e.g., steric, electronic, lipophilic) for a series of analogues, a predictive model can be developed. This model can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. whiterose.ac.uk This computational pre-screening significantly accelerates the discovery process for new molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov

Biological Interactions and Mechanistic Studies Excluding Clinical Outcomes and Safety

Impact on Fundamental Cellular Processes and Pathways

Effects on Signal Transduction Networks

Without primary or secondary research sources, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research would be required to elucidate the biological properties of (1-Methyl-4-piperidyl)methylhydrazine.

Modulation of Gene Expression Profiles (Mechanistic Focus)

There is currently no available research detailing how this compound may modulate gene expression. Mechanistic studies would typically involve treating cellular models with the compound and subsequently analyzing changes in the transcriptome. This would reveal which genes are up- or down-regulated, providing insights into the compound's potential cellular pathways and molecular targets. Such data is crucial for understanding the foundational biological impact of a novel chemical entity.

Preclinical Models for Mechanistic Elucidation (In Vitro and In Vivo, Non-Clinical)

In Vitro Cellular Assays for Target Engagement

Information regarding the specific biological targets of this compound is not present in the scientific literature. Target engagement assays are fundamental in early-stage drug discovery to confirm that a compound interacts with its intended molecular target in a cellular environment. nih.govfrontiersin.org These assays can utilize a variety of techniques to measure the binding of the compound to its target protein. nih.govnih.gov Without such studies, the mechanism of action of this compound remains unknown.

Mechanistic Pharmacokinetic Studies in Experimental Systems

No data from mechanistic pharmacokinetic studies in experimental systems for this compound has been published. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism, which are critical determinants of its potential as a therapeutic agent.

Exploration of Metabolic Pathways and Metabolite Identification in Preclinical Models

The metabolic fate of this compound in preclinical models has not been documented. Identifying the metabolites of a parent compound is a key step in preclinical development. bioivt.combioivt.com This process helps to determine if metabolites are active or inactive, and to assess potential toxicities. bioivt.com Studies in preclinical models, such as rats, are often used to understand how a new chemical entity is metabolized. nih.govnih.govnih.gov

Structure Activity Relationship Sar Studies and Derivative Synthesis

Systematic Chemical Modification of the (1-Methyl-4-piperidyl)methylhydrazine Scaffold

Systematic modification is key to understanding how different parts of a molecule contribute to its biological activity. This involves the synthesis of a series of related compounds, or analogues, where specific parts of the molecule are altered.

The synthesis of analogues of this compound would likely focus on three primary regions: the piperidine (B6355638) ring, the N-methyl group, and the hydrazine (B178648) moiety.

Piperidine Ring Substitution: Introducing substituents at the 2, 3, 5, or 6 positions of the piperidine ring could significantly impact lipophilicity, polarity, and steric profile. For instance, adding small alkyl groups could increase lipophilicity, potentially enhancing membrane permeability. Conversely, polar groups like hydroxyl (-OH) or amino (-NH2) could increase water solubility.

N-Methyl Group Modification: The methyl group on the piperidine nitrogen is a key feature. Replacing it with larger alkyl groups (e.g., ethyl, propyl) would increase steric bulk and lipophilicity. This can influence how the molecule fits into a binding pocket and may affect its metabolic stability.

Hydrazine Chain Modification: The methylhydrazine side chain offers several modification points. The methyl group could be replaced with other alkyl groups. The hydrazine nitrogens could be substituted, though this would fundamentally alter the nature of the functional group. For example, creating hydrazones by reacting the terminal amine with aldehydes or ketones is a common strategy in medicinal chemistry to generate diverse derivatives. mdpi.com

The synthesis of such analogues would typically involve multi-step sequences starting from commercially available piperidine precursors.

The precise spatial arrangement of atoms is critical for biological activity. Moving the methylhydrazine group to different positions on the piperidine ring would create positional isomers with potentially distinct biological profiles. thieme-connect.com

Positional Isomers: Synthesizing the 2-substituted and 3-substituted isomers would alter the distance and geometric relationship between the basic nitrogen of the piperidine ring and the hydrazine group. This can profoundly affect the molecule's ability to form key interactions, such as hydrogen bonds or ionic bonds, with a biological target. Studies on other piperidine-containing compounds have shown that moving a substituent from the 4-position to the 3-position can dramatically alter biological potency. thieme-connect.com

Stereochemistry: If substituents are introduced on the piperidine ring (other than at the 4-position), chiral centers will be created, leading to stereoisomers (enantiomers and diastereomers). It is a well-established principle that different stereoisomers of a molecule can have vastly different biological activities and metabolic profiles. nih.gov For instance, the (R)- and (S)-enantiomers of a 2-substituted piperidine analogue could exhibit different binding affinities for a receptor. Separating and testing these individual isomers would be a critical step in any medicinal chemistry program. However, in some specific cases, studies have shown that the stereochemistry of certain alcohol groups on piperidine derivatives did not play a critical role in receptor interactions, suggesting that not all chiral centers are equally important for activity. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

When further modification of a scaffold yields diminishing returns, medicinal chemists often turn to scaffold hopping or bioisosteric replacement to explore novel chemical space.

Scaffold Hopping: This strategy involves replacing the core piperidine ring with a structurally different scaffold that maintains a similar 3D arrangement of key functional groups. For the this compound scaffold, one might replace the piperidine ring with other cyclic amines like pyrrolidine (B122466) or azepane, or even bicyclic structures, to probe for improved properties.

Bioisosteric Replacement: Bioisosteres are functional groups or substituents that possess similar physical or chemical properties and produce broadly similar biological effects. The hydrazine moiety (-NHNHCH3) is a key functional group. A potential bioisosteric replacement could be a hydroxylamine (B1172632) (-ONHCH3) or a simple aminomethyl group (-CH2NHCH3). Within the piperidine ring, the nitrogen atom itself could be considered for bioisosteric replacement with a carbon atom (to give a cyclohexane (B81311) ring), which would drastically alter basicity and polarity. Such changes help to understand the importance of the nitrogen's hydrogen bonding capacity and basicity for biological activity.

Correlation of Structural Features with Biological and Chemical Activity

The central goal of SAR is to draw correlations between specific structural changes and their effect on activity. Without experimental data for this compound, we can only hypothesize on potential correlations based on general principles. For example, in many drug molecules, increasing lipophilicity by adding alkyl groups often enhances cell membrane permeability but can also lead to non-specific binding and lower solubility.

An illustrative table below shows a hypothetical SAR for a series of analogues targeting a generic receptor, demonstrating how activity might change with structural modifications.

Illustrative SAR Table for Hypothetical Analogues (Note: Data is for illustrative purposes only and not based on experimental results)

| Compound ID | Modification on Piperidine Ring (R¹) | Modification on N-Alkyl Group (R²) | Relative Binding Affinity |

|---|---|---|---|

| Parent | -H (at C2, C3) | -CH₃ | 1.0 |

| Analogue 1 | 2-CH₃ | -CH₃ | 0.5 |

| Analogue 2 | 3-OH | -CH₃ | 1.5 |

| Analogue 3 | -H (at C2, C3) | -CH₂CH₃ | 0.8 |

| Analogue 4 | -H (at C2, C3) | -H | 0.2 |

From this hypothetical data, one might conclude that steric bulk at the 2-position is detrimental (Analogue 1), while a polar group at the 3-position is beneficial (Analogue 2). Similarly, increasing the size of the N-alkyl group reduces affinity (Analogue 3).

Development of Libraries of this compound Derivatives for Screening

To efficiently explore the SAR of this scaffold, modern synthetic approaches would be employed to create a library of derivatives. Combinatorial chemistry techniques could be used to rapidly generate a large number of compounds. For example, a set of diverse piperidine cores could be reacted with a variety of reagents that modify the hydrazine side chain. This library of compounds would then be subjected to high-throughput screening against a panel of biological targets to identify initial "hits" and establish a preliminary structure-activity relationship, which would guide further, more focused synthesis and optimization efforts.

Applications in Medicinal Chemistry and Chemical Biology Research

Role as a Synthetic Building Block for Complex Molecules

The utility of a molecule as a synthetic building block is determined by its chemical reactivity and its ability to be incorporated into larger, more complex structures. The (1-Methyl-4-piperidyl)methylhydrazine molecule possesses two key features that make it a potentially valuable synthon: the 1-methylpiperidine (B42303) core and the methylhydrazine group.

The methylhydrazine moiety introduces a reactive handle that can participate in a variety of chemical transformations. Hydrazines are known to react with carbonyl compounds to form hydrazones, a common linkage in medicinal chemistry. researchgate.net They can also be involved in the formation of various heterocyclic rings, such as pyrazoles and pyridazines, which are themselves important pharmacophores. oregonstate.edu The presence of the methyl group on the hydrazine (B178648) can influence the regioselectivity of these reactions.

The combination of the piperidine (B6355638) scaffold and the reactive hydrazine group in this compound could allow for its use in the construction of diverse molecular architectures. For instance, it could be used in multicomponent reactions to rapidly generate libraries of complex molecules for biological screening. The synthesis of a related compound, 1-methyl-4-(4-piperidinyl)piperazine, from N-methylpiperazine and N-Boc-piperidin-4-one highlights the accessibility of the core structure. google.com

Utilization as a Privileged Scaffold in Drug Discovery Methodologies

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. These scaffolds are of great interest in drug discovery as they can serve as a starting point for the development of new drugs for various diseases. The piperidine ring is considered a privileged scaffold due to its presence in a wide range of approved drugs. researchgate.netnih.gov

The 1-methylpiperidine unit, in particular, is found in numerous bioactive compounds. The conformational flexibility of the piperidine ring allows it to present substituents in well-defined spatial orientations, facilitating interactions with the binding sites of proteins. journalagent.com

Given that the (1-Methyl-4-piperidyl)methyl group is a component of various known bioactive molecules, it is plausible that this compound could serve as a privileged scaffold. By modifying the hydrazine moiety with different substituents, a library of compounds could be generated, each retaining the core piperidine scaffold but with varied physicochemical and pharmacological properties. This approach could lead to the discovery of new molecules with affinity for a range of biological targets.

Application as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. They are designed to interact with a specific biological target, such as a protein, and can be used to elucidate its function or to validate it as a drug target. An effective chemical probe should be potent and selective for its target.

This compound has the potential to be developed into a chemical probe. The 1-methylpiperidine portion could serve as the binding element that interacts with a specific target, while the methylhydrazine group could be functionalized to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. This would allow for the visualization or isolation of the target protein.

Alternatively, the reactivity of the hydrazine group could be exploited to form a covalent bond with the target protein, creating an irreversible probe. Such probes are valuable for identifying and characterizing the binding sites of proteins. The development of such a probe would, of course, depend on identifying a biological target that binds to the 1-methyl-4-piperidylmethyl moiety with sufficient affinity and selectivity.

Contribution to the Design of Novel Chemical Entities with Modulatory Capacity

The design of novel chemical entities (NCEs) with the ability to modulate the activity of biological targets is a central goal of medicinal chemistry. The unique combination of a drug-like piperidine scaffold and a reactive hydrazine functional group in this compound makes it an interesting starting point for the design of NCEs.

The 1-methylpiperidine core can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The methylhydrazine moiety offers a versatile point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). For example, a series of hydrazone derivatives could be synthesized and tested for their ability to modulate the activity of a particular enzyme or receptor.

Furthermore, methylhydrazine derivatives have been investigated for their cytotoxic properties and have been used in the development of anticancer agents. rero.chacpjournals.orgcambridge.org This suggests that derivatives of this compound could be explored for their potential as novel therapeutic agents in oncology or other disease areas. The antioxidant and anti-inflammatory properties of some diarylidene-N-methyl-4-piperidone derivatives further highlight the potential of the N-methylpiperidine scaffold in designing bioactive compounds. nih.gov

Future Research Directions and Unexplored Avenues

Advanced Synthetic Strategies for Enhanced Accessibility

The development of novel and efficient synthetic routes to (1-Methyl-4-piperidyl)methylhydrazine and its analogues is a primary area for future research. Current synthetic methods for similar structures often rely on traditional multi-step processes. google.com Advanced strategies could significantly improve yield, reduce costs, and increase the accessibility of these compounds for further study.

Future research should focus on:

Catalytic Methods: The exploration of transition-metal catalysis could offer more direct and atom-economical routes to form the C-N and N-N bonds present in the target molecule. nih.gov For instance, iridium-catalyzed C-substituted piperazine (B1678402) synthesis from imines showcases a powerful atom-economical method that could be adapted. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.gov Developing a flow-based synthesis for this compound could enable rapid production and library generation for screening purposes.

Multicomponent Reactions: Designing a one-pot, multicomponent reaction to assemble the piperidine (B6355638) and methylhydrazine moieties would be a highly efficient approach, minimizing purification steps and waste generation. nih.gov

| Synthetic Strategy | Potential Advantages |

| Catalytic Synthesis | High efficiency, selectivity, and atom economy. nih.gov |

| Flow Chemistry | Improved safety, scalability, and process control. nih.gov |

| Multicomponent Reactions | Increased efficiency, reduced waste, and operational simplicity. nih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new chemical entities. researchgate.net For a compound like this compound, where data is sparse, in silico methods can guide research efforts and prioritize experimental work.

Key areas for AI and ML application include:

Predictive Modeling: Machine learning models can be trained on existing data for piperidine and hydrazine (B178648) derivatives to predict the biological activities, physicochemical properties, and potential toxicities of novel this compound analogues. smums.ac.irnih.gov

De Novo Design: Generative AI models can design new molecules based on the this compound scaffold with optimized properties for specific biological targets.

Virtual Screening: Large virtual libraries of derivatives can be screened against various biological targets to identify promising candidates for synthesis and testing. orgsyn.org

Identification of Novel Biological Interaction Partners and Mechanisms

Understanding the biological targets and mechanisms of action of this compound is crucial for any potential therapeutic application. The piperidine moiety is a common scaffold in many bioactive compounds, suggesting a wide range of possible biological activities. nih.gov

Future investigations should include:

Target Identification: High-throughput screening and chemoproteomics approaches can be employed to identify the protein binding partners of this compound in various cell types.

Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism by which the compound exerts its effects. nih.gov For example, studies on similar piperidine-hydrazone derivatives have explored their potential as cholinesterase inhibitors through molecular docking and biological evaluations. nih.gov

Phenotypic Screening: Unbiased phenotypic screening in various disease models (e.g., cancer, neurological disorders) could uncover unexpected therapeutic applications.

Development of Targeted Analytical Techniques for Complex Matrices

Robust and sensitive analytical methods are essential for the detection and quantification of this compound and its metabolites in biological and environmental samples. The polar nature of hydrazines can present analytical challenges. nih.gov

Future research in this area should focus on:

LC-MS/MS Methods: The development of highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods will be critical for pharmacokinetic and metabolism studies. researchgate.netmdpi.com Derivatization strategies may be necessary to improve chromatographic retention and ionization efficiency. nih.gov

Capillary Electrophoresis: Capillary electrophoresis (CE) offers an alternative separation technique that is well-suited for polar and charged analytes and could be explored for the analysis of this compound. nih.gov

Biosensors: The development of novel biosensors could enable real-time monitoring of the compound in various settings.

| Analytical Technique | Potential Application |

| LC-MS/MS | Pharmacokinetic studies, metabolite identification, and trace analysis in complex matrices. researchgate.netmdpi.com |

| Capillary Electrophoresis | Analysis of polar and charged derivatives, offering an orthogonal separation method to HPLC. nih.gov |

| Biosensors | Real-time monitoring in biological or environmental systems. |

Sustainability and Green Chemistry in the Synthesis of this compound and its Derivatives

Incorporating the principles of green chemistry into the synthesis of this compound is an important consideration for future research. This involves minimizing waste, using less hazardous reagents, and improving energy efficiency. orgsyn.org

Future efforts in green chemistry should include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalyst Development: Designing recyclable and highly efficient catalysts to minimize waste and energy consumption. mdpi.com

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product.

The exploration of this compound and its derivatives presents a compelling opportunity for scientific advancement. By focusing on these future research directions, the scientific community can unlock the full potential of this and related chemical entities.

Q & A

Q. How can trace levels of (1-Methyl-4-piperidyl)methylhydrazine be detected in experimental drug substances?

A gas chromatography-mass spectrometry (GC-MS) method is recommended for trace-level detection. The method involves derivatizing the compound with acetone, forming acetone methylhydrazone, which is separated chromatographically and detected via selected ion monitoring (m/z 86). This approach eliminates post-derivatization cleanup and achieves sensitivity down to 1 ppm .

Q. What safety protocols are critical when handling this compound?

Due to its mutagenic and carcinogenic properties, researchers must:

- Use fume hoods and wear nitrile gloves, goggles, and lab coats.

- Avoid inhalation by using respirators with organic vapor cartridges.

- Store in tightly sealed containers away from oxidizers and ignition sources.

- Implement emergency protocols for spills, including neutralization with dilute acetic acid and containment using inert absorbents .

Q. What synthetic routes are commonly employed for synthesizing this compound derivatives?

A typical route involves reacting 1-Methyl-4-piperidone with hydrazine derivatives under basic conditions (e.g., K₂CO₃ in DMF). Key steps include:

- Nucleophilic substitution to form the hydrazine-piperidine backbone.

- Purification via recrystallization or column chromatography. Reaction yields (~60–85%) depend on temperature control (60–80°C) and solvent polarity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve selectivity in methylhydrazine-mediated condensations?

Bayesian optimization (BO) frameworks are effective for balancing selectivity and safety. For example:

Q. How should researchers address discrepancies in ionization potential (IP) data for methylhydrazine derivatives?

Vertical IP values for methylhydrazine vary by 0.9–1.2 eV across studies. To resolve discrepancies:

Q. Which spectroscopic techniques are most reliable for confirming structural integrity during synthesis?

A multi-technique approach is recommended:

- ¹H NMR : Verify piperidine ring protons (δ 3.2–3.6 ppm) and hydrazine NH signals (δ 5.5–6.0 ppm).

- IR : Identify N-H stretches (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- HRMS : Confirm molecular ion peaks (e.g., m/z 236.1748 [M+H]⁺) with <1 ppm error .

Data Contradiction Analysis

Q. How can conflicting reports on methylhydrazine’s carcinogenic risk be interpreted?

While methylhydrazine is classified as an animal carcinogen, human carcinogenicity remains unconfirmed by the EPA. Researchers should:

- Adopt ALARA (As Low As Reasonably Achievable) exposure limits (<0.1 ppm airborne).

- Use in vitro mutagenicity assays (e.g., Ames test) to contextualize risk for specific derivatives .

Methodological Best Practices

Q. What strategies minimize environmental impact during large-scale synthesis?

- Replace halogenated solvents (e.g., DCM) with ethyl acetate or cyclopentyl methyl ether.

- Recover excess methylhydrazine via acid-base extraction (pH 4–5).

- Implement catalytic hydrogenation for byproduct reduction .

Q. How can computational tools predict biological activity of this compound derivatives?

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity for CNS targets (e.g., 5-HT₁A receptors).

- Use QSAR models to correlate logP values (1.8–2.5) with blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.